

# A Technical Guide to Carvedilol-d5: Sourcing and Quality Assessment for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carvedilol-d5

Cat. No.: B582782

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## For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on sourcing high-quality **Carvedilol-d5**, a critical internal standard for pharmacokinetic and metabolic studies of Carvedilol. This document outlines key quality parameters, presents a comparative overview of suppliers, and offers a detailed experimental protocol for verifying the purity of **Carvedilol-d5** using High-Performance Liquid Chromatography (HPLC).

**Carvedilol-d5**, a deuterium-labeled analog of Carvedilol, is indispensable for achieving accurate and reliable quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. The quality of this stable isotope-labeled standard directly impacts the integrity of experimental data. Therefore, careful selection of a supplier and rigorous quality assessment are paramount.

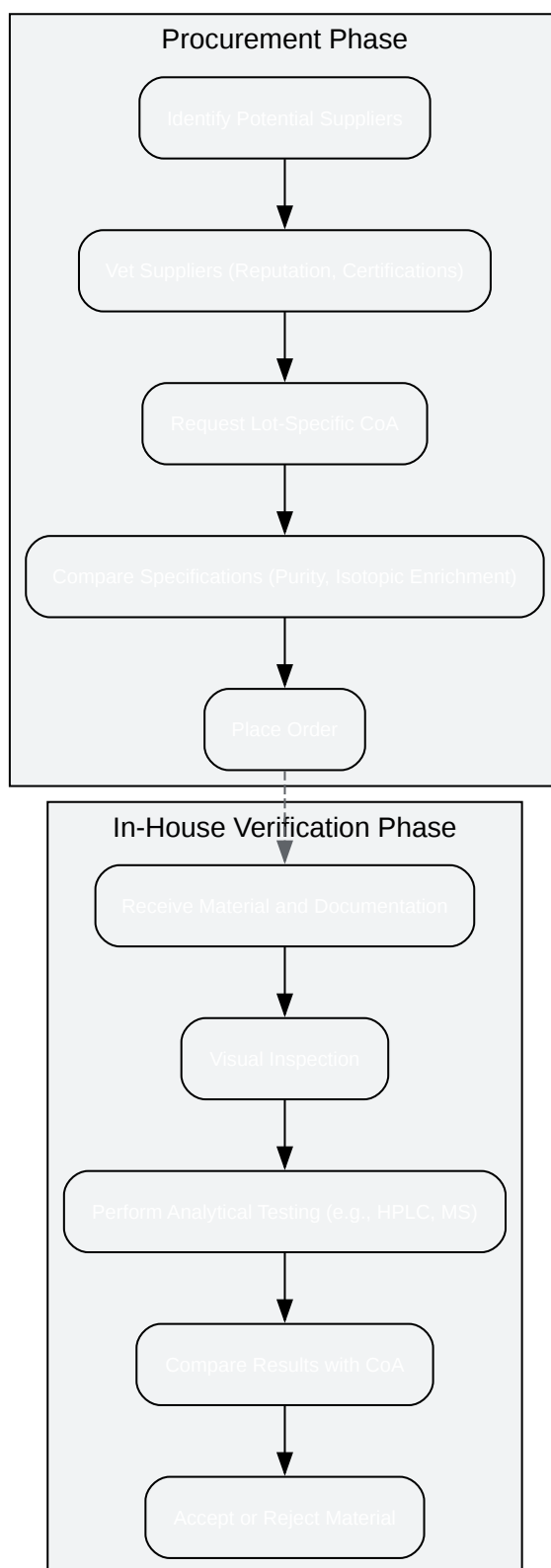
## Supplier Landscape and Quality Specifications

A survey of prominent suppliers reveals a competitive market for **Carvedilol-d5**. The following table summarizes publicly available data on the quality specifications from several key suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Supplier	Purity (by HPLC)	Isotopic Enrichment	CAS Number	Additional Information
Simson Pharma	Information not publicly specified, CoA provided with purchase.[4]	Information not publicly specified.	929106-58-1[4]	Offers a range of Carvedilol-related compounds and impurities.[4][5]
Clearsynth	Not less than 90%[1]	Information not publicly specified.	929106-58-1[1]	Intended for use as an internal standard for GC- or LC-mass spectrometry.[1]
Cayman Chemical	Information not publicly specified.	Information not publicly specified.	929106-58-1[2]	Intended for use as an internal standard for the quantification of carvedilol by GC- or LC-MS.[2]
Sussex Research	>95%[6]	>95%[6]	Not specified, alternate CAS for non-deuterated is 72956-09-3.[6]	Provides molecular weight and storage conditions.[6]
United States Biological	Highly Purified[7]	Information not publicly specified.	Not specified.	Provides melting point and solubility data.[7]
Veeprho	Information not publicly specified.	Information not publicly specified.	929106-58-1[3]	States it is a deuterium-labeled analog for use as an internal standard.[3]

## Quality Control Workflow for Carvedilol-d5

The procurement and verification of **Carvedilol-d5** should follow a structured workflow to ensure the quality and suitability of the material for its intended research application. The following diagram illustrates a typical process from supplier selection to final acceptance.



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Procurement and Quality Verification Workflow for **Carvedilol-d5**.

# Experimental Protocol: Purity Determination of Carvedilol-d5 by RP-HPLC

This protocol describes a general method for determining the purity of **Carvedilol-d5** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on established analytical procedures for Carvedilol and its related substances[8][9][10]. It is recommended to validate the method for your specific instrumentation and laboratory conditions.

1. Objective: To determine the purity of a **Carvedilol-d5** sample by calculating the area percentage of the principal peak relative to the total peak area.

2. Materials and Reagents:

- **Carvedilol-d5** sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (85%)
- Triethylamine
- Deionized water (18.2 MΩ·cm)
- Placebo (if analyzing a formulated product)

3. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Sonicator

- Volumetric flasks and pipettes

- Syringe filters (0.45  $\mu\text{m}$ )

#### 4. Chromatographic Conditions:

- Mobile Phase: A mixture of Acetonitrile and 0.02M Orthophosphoric acid (pH adjusted to 2.7 with Triethylamine) in a ratio of 70:30 (v/v) has been shown to be effective.[\[9\]](#)
- Flow Rate: 1.0 mL/min[\[9\]](#)
- Column Temperature: Ambient or controlled at 30°C
- Detection Wavelength: 240 nm[\[9\]](#)[\[10\]](#)
- Injection Volume: 10  $\mu\text{L}$
- Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 15-20 minutes).

#### 5. Solution Preparation:

- Standard Solution Preparation: Accurately weigh approximately 10 mg of the **Carvedilol-d5** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 50  $\mu\text{g/mL}$ .[\[8\]](#)
- Sample Solution Preparation: Prepare the **Carvedilol-d5** sample in the same manner as the standard solution to achieve a similar final concentration.
- Blank Solution: Use the mobile phase as the blank.

6. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

- Inject the standard solution five times.

- The relative standard deviation (RSD) for the peak area of the five replicate injections should not be more than 2.0%.
- The tailing factor for the **Carvedilol-d5** peak should not be more than 2.0.
- The theoretical plates for the **Carvedilol-d5** peak should be not less than 2000.

#### 7. Analytical Procedure:

- Inject the blank solution to ensure no interfering peaks are present at the retention time of **Carvedilol-d5**.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.

8. Data Analysis and Calculation: Calculate the purity of the **Carvedilol-d5** sample using the area percentage method:

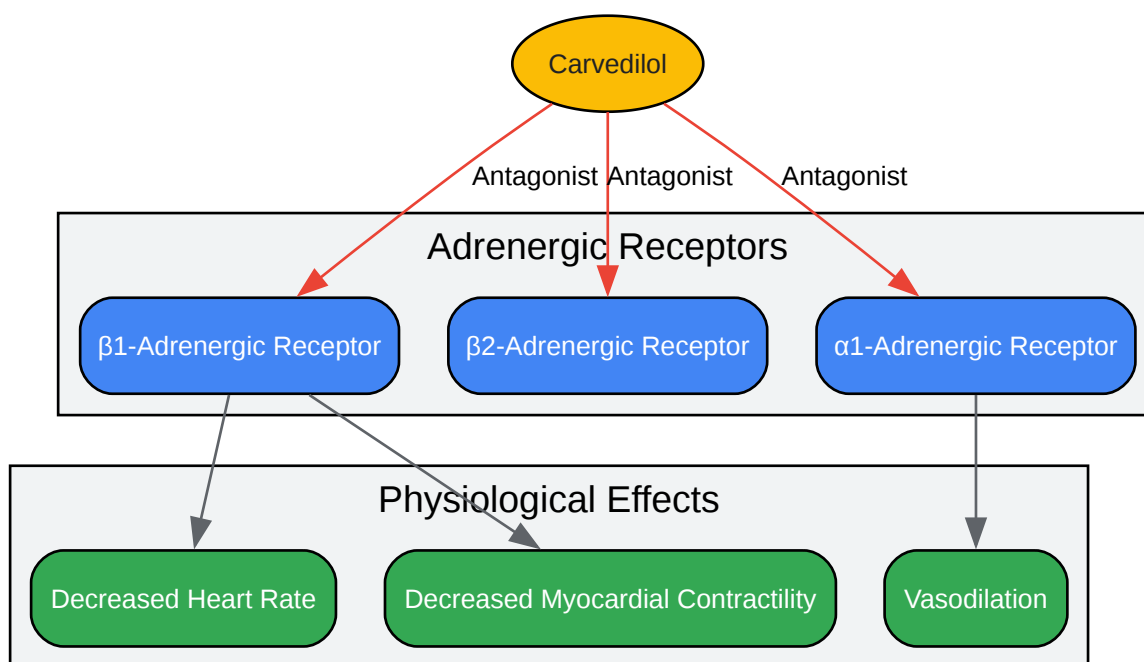
$$\text{Purity (\%)} = (\text{Area of } \mathbf{Carvedilol-d5} \text{ peak} / \text{Total area of all peaks}) \times 100$$

Ensure that all significant peaks are integrated.

9. Acceptance Criteria: The purity of the **Carvedilol-d5** should meet the specifications provided by the supplier and be appropriate for the intended application (typically >98% for use as an internal standard).

## Signaling Pathway Involving Carvedilol's Target Receptors

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects in conditions like hypertension and heart failure are mediated through these pathways. The following diagram illustrates the interaction of Carvedilol with its target receptors.



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